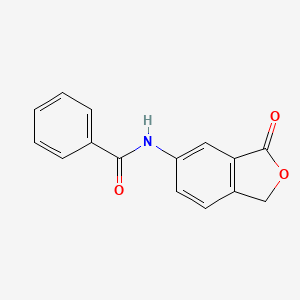![molecular formula C10H8BrClN4O3S B13888175 4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine is a complex heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of bromine, chlorine, and nitro groups, along with a morpholine ring, contributes to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of Halogen and Nitro Groups: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions using reagents such as bromine, chlorine gas, and nitric acid.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where morpholine is introduced to the thieno[3,2-d]pyrimidine core, typically using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of halogen atoms.
Scientific Research Applications
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of heterocyclic compounds with biological macromolecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pathway Modulation: The compound can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and biological activities.
Uniqueness
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to the combination of its halogen and nitro substituents, which confer distinct reactivity and biological properties. Its ability to inhibit specific enzymes and modulate signaling pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H8BrClN4O3S |
|---|---|
Molecular Weight |
379.62 g/mol |
IUPAC Name |
4-(7-bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H8BrClN4O3S/c11-5-6-7(20-9(5)16(17)18)8(14-10(12)13-6)15-1-3-19-4-2-15/h1-4H2 |
InChI Key |
LOZMKPVEMTVVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
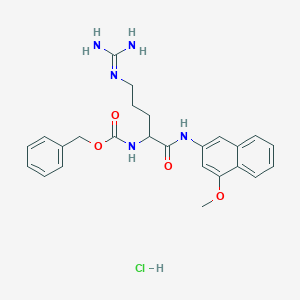
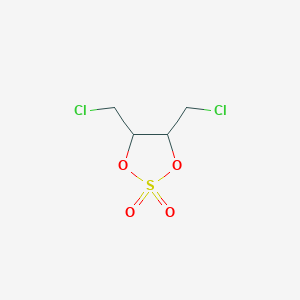
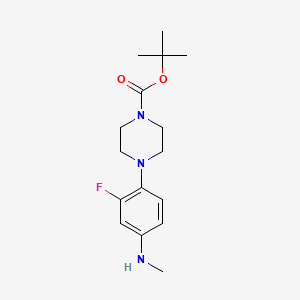
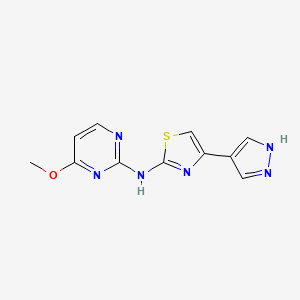
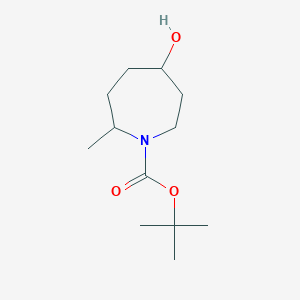
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
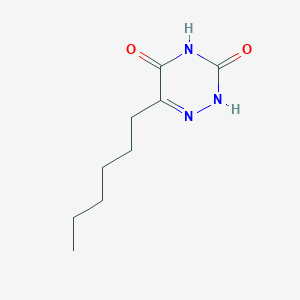
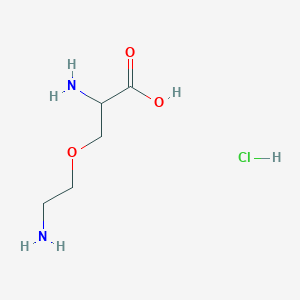
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
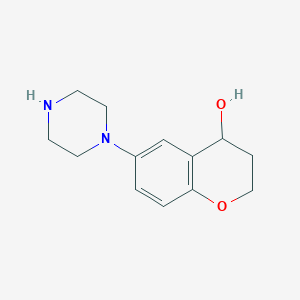
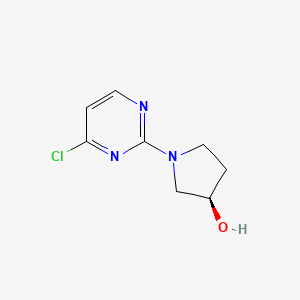
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
